4-Chloro-1-fluoro-2-iodobenzene
Overview
Description
4-Chloro-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
4-Chloro-1-fluoro-2-iodobenzene is a halogenated aromatic compound . It is primarily used as a building block in organic synthesis . Its primary targets are typically other organic molecules, where it can participate in various chemical reactions to form more complex structures .
Mode of Action
The compound’s mode of action is largely dependent on the specific reaction it is involved in. Generally, it can participate in various transition metal-mediated C-C and C-N cross-coupling reactions . The presence of halogens (chlorine and iodine) on the benzene ring makes it a good candidate for reactions such as the Suzuki-Miyaura cross-coupling, which can form new carbon-carbon bonds .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in the synthesis of a wide range of organic compounds . The specific biochemical pathways affected would depend on the final product of the synthesis. For example, if it is used to synthesize a pharmaceutical drug, it could potentially affect a wide range of biochemical pathways depending on the mechanism of action of the synthesized drug .
Pharmacokinetics
The pharmacokinetics of this compound would depend on its final form after synthesis. As a raw compound, it is slightly soluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Once it is incorporated into a larger structure, its adme properties could change significantly .
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions . The specific results would depend on the reaction conditions and the other reactants involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting from aniline, the compound can be prepared via diazotization followed by halogenation. The amine group of aniline is first diazotized using hydrochloric acid and sodium nitrite, forming a diazonium salt. This intermediate is then treated with potassium iodide to introduce the iodine atom, followed by chlorination and fluorination steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods typically employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-1-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-iodobenzene
- 3-Chloro-4-fluoroiodobenzene
- 4-Fluoroiodobenzene
- 4-Chloro-2-fluoroiodobenzene
Uniqueness
4-Chloro-1-fluoro-2-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a different set of reactivity patterns and can be used to synthesize a diverse range of products .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQPBYTHITJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378614 | |
Record name | 4-chloro-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-42-5 | |
Record name | 4-chloro-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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